molecular formula C3H3N3O2 B016485 1,3,5-Triazine-2,4(1H,3H)-dione CAS No. 71-33-0

1,3,5-Triazine-2,4(1H,3H)-dione

Cat. No.: B016485
CAS No.: 71-33-0
M. Wt: 113.08 g/mol
InChI Key: GEWRKGDRYZIFNP-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dione, also known as cyanuric acid, is a heterocyclic compound with the molecular formula C3H3N3O3. It is a white, odorless solid that is slightly soluble in water. This compound is a derivative of 1,3,5-triazine and is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

1,3,5-Triazine-2,4(1H,3H)-dione can be synthesized through several methods. One common synthetic route involves the trimerization of cyanamide under acidic conditions. This process yields cyanuric acid as the primary product. Another method involves the hydrolysis of melamine, which also produces cyanuric acid. Industrial production typically employs the latter method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,3,5-Triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyanuric chloride, a valuable intermediate in the production of herbicides and disinfectants.

    Reduction: Reduction reactions are less common but can yield derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms in cyanuric chloride are replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Cyanuric acid can be hydrolyzed to form carbon dioxide and ammonia under basic conditions.

Common reagents used in these reactions include chlorine, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dione has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various triazine derivatives, which are important in the production of herbicides, resins, and dyes.

    Biology: Cyanuric acid is studied for its role in the nitrogen cycle, particularly in the degradation of urea by soil bacteria.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.

    Industry: It is used in the production of swimming pool disinfectants, where it stabilizes chlorine and extends its effectiveness.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione varies depending on its application. In the context of herbicides, its derivatives inhibit photosynthesis by blocking electron transport in chloroplasts. In biological systems, it can act as a nitrogen source for microorganisms, facilitating the breakdown of urea into ammonia and carbon dioxide.

Comparison with Similar Compounds

1,3,5-Triazine-2,4(1H,3H)-dione is unique among triazine compounds due to its stability and versatility. Similar compounds include:

    Melamine: Another triazine derivative used in the production of plastics and laminates.

    Cyanuric chloride: A reactive intermediate used in the synthesis of herbicides and disinfectants.

    Atrazine: A widely used herbicide that inhibits photosynthesis in plants.

Compared to these compounds, this compound is more stable and less reactive, making it suitable for a broader range of applications.

Properties

IUPAC Name

1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWRKGDRYZIFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00221218
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Molecular Weight

113.08 g/mol
Source PubChem
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CAS No.

71-33-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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